3-Iodoimidazo[1,2-b]pyridazine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-iodoimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-4-8-6-2-1-3-9-10(5)6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIDBSMXPIOXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101305969 | |
| Record name | 3-Iodoimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101305969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233690-88-4 | |
| Record name | 3-Iodoimidazo[1,2-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233690-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodoimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101305969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Iodoimidazo 1,2 B Pyridazine and Its Precursors
Direct Iodination Strategies for Imidazo[1,2-b]pyridazine (B131497) Core
Direct C-H iodination of the pre-formed imidazo[1,2-b]pyridazine core represents an efficient and atom-economical approach to synthesize the target compound. This strategy relies on the use of electrophilic iodinating agents that can selectively functionalize the electron-rich C3 position of the imidazole (B134444) ring.
N-Iodosuccinimide-Mediated Iodination
N-Iodosuccinimide (NIS) is a widely used reagent for the electrophilic iodination of a range of aromatic and heterocyclic compounds. researchgate.netorganic-chemistry.org Its application to electron-rich heterocycles, such as imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, has been well-documented, demonstrating its utility in synthesizing 3-iodo derivatives. researchgate.netacs.org The reaction proceeds through the electrophilic attack of an iodonium (B1229267) species, generated from NIS, onto the heterocyclic ring. For the imidazo[1,2-b]pyridazine system, the C3 position is particularly susceptible to this electrophilic substitution due to the electronic nature of the fused ring system.
Reaction Conditions and Solvent Systems for Iodination
The efficacy of N-Iodosuccinimide-mediated iodination is highly dependent on the reaction conditions, including the choice of solvent and the presence of acidic catalysts. organic-chemistry.org Trifluoroacetic acid (TFA) is often employed as a solvent or co-solvent, as it can activate NIS, enhancing its electrophilic character. researchgate.netdntb.gov.ua For some substrates, particularly deactivated ones, the addition of a stronger acid like sulfuric acid may be necessary to facilitate the reaction. researchgate.netdntb.gov.ua Alternatively, acetonitrile (B52724) is a common solvent, sometimes with only a catalytic amount of acid required, especially for more reactive substrates. organic-chemistry.orgdntb.gov.ua
| Iodinating Agent | Solvent/Acid System | Substrate Type | General Observations |
|---|---|---|---|
| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Deactivated Aromatics | Efficient for a wide range of substrates; may require sulfuric acid for very deactivated rings. dntb.gov.ua |
| N-Iodosuccinimide (NIS) | Acetonitrile / cat. TFA | Activated Aromatics (e.g., methoxybenzenes) | Milder conditions suitable for electron-rich systems. dntb.gov.ua |
| N-Iodosuccinimide (NIS) | Hexafluoroisopropanol (HFIP) | Arenes and Heterocycles | Enables mild and regioselective halogenation of a broad range of substrates. organic-chemistry.org |
Cyclization Reactions for Imidazo[1,2-b]pyridazine Backbone Formation
The construction of the imidazo[1,2-b]pyridazine bicyclic system is commonly achieved through condensation and cyclization reactions. A prevalent method involves the reaction of a substituted aminopyridazine with a bifunctional reagent like an α-haloketone.
Condensation Reactions Involving α-Haloketones and 3-Amino-6-Halopyridazines
The formation of the imidazo[1,2-b]pyridazine backbone can be accomplished via a condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone, typically an α-bromoketone. nih.gov This reaction generally proceeds under mild basic conditions, using a base such as sodium bicarbonate. nih.gov The mechanism involves an initial nucleophilic attack by the N1 ring nitrogen of the 3-aminopyridazine (B1208633) on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring. nih.govnih.gov
Role of Halogen Substituents in Pyridazine (B1198779) Ring for Reaction Efficiency
The presence of a halogen substituent at the 6-position of the 3-aminopyridazine precursor is critical for the successful and high-yield synthesis of the imidazo[1,2-b]pyridazine ring system. nih.gov In the absence of this halogen, the N2 ring nitrogen, which is not adjacent to the amino group, is the most nucleophilic site. nih.gov Consequently, alkylation by the α-haloketone occurs preferentially at this N2 position, which hinders the subsequent intramolecular cyclization required to form the desired bicyclic product. nih.gov The electron-withdrawing nature of the halogen at the 6-position deactivates the N2 nitrogen, thereby directing the initial alkylation to the N1 nitrogen and facilitating the correct cyclization pathway. nih.govnih.govresearchgate.net
| Aminopyridazine Precursor | α-Haloketone | Base | Significance of Halogen |
|---|---|---|---|
| 3-Amino-6-chloropyridazine | α-Bromoketone | Sodium Bicarbonate | Directs alkylation to N1, enabling successful cyclization. nih.gov |
| 3-Amino-6-iodopyridazine | α-Bromoketone | Sodium Bicarbonate | Essential for reaction efficiency and correct regiochemistry. nih.gov |
| 3-Aminopyridazine (unsubstituted) | α-Bromoketone | Not specified | Alkylation occurs at the incorrect nitrogen (N2), hampering the desired cyclization. nih.gov |
Multi-Step Synthetic Routes to Access Substituted Imidazo[1,2-b]pyridazines
More complex, substituted imidazo[1,2-b]pyridazines are often accessed through multi-step synthetic sequences. These routes offer the flexibility to install a variety of functional groups at different positions on the heterocyclic core. One powerful strategy is the use of multicomponent reactions, which allow for the rapid assembly of molecular complexity from simple starting materials.
The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is one such method used for the synthesis of substituted imidazo-fused heterocycles, including imidazo[1,2-b]pyridazines. researchgate.net This reaction typically involves the condensation of an aminoazine (like 3-aminopyridazine), an aldehyde, and an isocyanide. researchgate.netbeilstein-journals.org The reaction can be catalyzed by various acids and proceeds under sustainable conditions, for example, using green solvents like eucalyptol. researchgate.net This approach provides a quick and efficient way to assemble a library of diverse compounds. researchgate.net Another convenient two-step, one-pot method involves the reaction of a heterocyclic amine with N,N-dimethylformamide dimethyl acetal, followed by the addition of an active electrophile, to generate 3-substituted imidazo[1,2-b]pyridazines in moderate to high yields. ias.ac.in
Reactivity and Functionalization of 3 Iodoimidazo 1,2 B Pyridazine
Chemical Reactivity of the Iodine Atom at the 3-Position
The iodine atom at the 3-position of the imidazo[1,2-b]pyridazine (B131497) ring is highly susceptible to substitution, making it an excellent leaving group in various chemical transformations. This reactivity is attributed to the electron-deficient nature of the imidazo[1,2-b]pyridazine ring system, which facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker than C-Br and C-Cl bonds, allowing for milder reaction conditions and a broader substrate scope. This enhanced reactivity enables the introduction of a wide array of functional groups at this position, including aryl, alkynyl, and alkenyl moieties, through established organometallic coupling protocols.
Metal-Catalyzed Cross-Coupling Reactions Utilizing 3-Iodoimidazo[1,2-b]pyridazine as a Substrate
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds. This compound serves as an ideal substrate for these transformations, allowing for the synthesis of a diverse library of derivatives.
The Suzuki-Miyaura reaction, which involves the coupling of an organohalide with an organoboron compound, is a widely used method for the formation of biaryl structures. While specific studies on this compound are limited, research on the closely related 3-iodoimidazo[1,2-a]pyridines provides valuable insights into the expected reactivity and reaction conditions.
The Suzuki-Miyaura coupling of iodo-N-heterocycles is generally compatible with a wide range of aryl- and heteroarylboronic acids. Both electron-rich and electron-deficient boronic acids can be successfully coupled, although the electronic nature of the boronic acid can influence the reaction efficiency. Electron-donating groups on the boronic acid can sometimes lead to slower reaction rates, while electron-withdrawing groups may enhance reactivity. Steric hindrance on the boronic acid can also impact the reaction outcome, with ortho-substituted arylboronic acids sometimes requiring more forcing conditions or specialized catalyst systems to achieve good yields.
Table 1: Representative Scope of Boronic Acids in Suzuki-Miyaura Reactions of Iodo-N-Heterocycles (Data presented is illustrative of typical outcomes for similar substrates)
| Entry | Boronic Acid | Expected Product | Typical Yield Range |
| 1 | Phenylboronic acid | 3-Phenylimidazo[1,2-b]pyridazine | High |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)imidazo[1,2-b]pyridazine | Moderate to High |
| 3 | 4-Trifluoromethylphenylboronic acid | 3-(4-Trifluoromethylphenyl)imidazo[1,2-b]pyridazine | High |
| 4 | 2-Thiopheneboronic acid | 3-(2-Thienyl)imidazo[1,2-b]pyridazine | Moderate to High |
| 5 | 2-Methylphenylboronic acid | 3-(2-Methylphenyl)imidazo[1,2-b]pyridazine | Moderate |
The choice of base and solvent is critical for the success of the Suzuki-Miyaura reaction. Studies on 3-iodoimidazo[1,2-a]pyridines have shown that the reaction is more efficient with the use of inorganic bases such as sodium carbonate (Na₂CO₃), barium hydroxide (B78521) (Ba(OH)₂), or sodium hydroxide (NaOH). researchgate.net Stronger bases tend to provide optimized yields and shorter reaction times. researchgate.net
The solvent system also plays a crucial role. Aprotic polar solvents like 1,2-dimethoxyethane (B42094) (DME) and tetrahydrofuran (B95107) (THF) have been found to be effective. researchgate.net The use of a mixed solvent system, often containing water, can also be beneficial for dissolving the inorganic base and facilitating the catalytic cycle.
Table 2: Effect of Base and Solvent on Suzuki-Miyaura Coupling of 3-Iodoimidazo[1,2-a]pyridines (Adapted from studies on analogous compounds) researchgate.net
| Entry | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Na₂CO₃ | DME | 6 | 85 |
| 2 | K₂CO₃ | Dioxane/H₂O | 12 | 70 |
| 3 | NaOH | DME/H₂O | 4 | 92 |
| 4 | Ba(OH)₂ | THF/H₂O | 5 | 88 |
| 5 | Cs₂CO₃ | Dioxane | 8 | 75 |
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes. This compound has been successfully employed as a substrate in this reaction.
In a patented procedure, a 3-halo-imidazo[1,2-b]pyridazine (where the halogen can be iodine) is coupled with 2-methyl-3-butyn-2-ol (B105114) in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a copper(I) co-catalyst. google.com The reaction is typically carried out in a solvent such as toluene (B28343) at elevated temperatures. google.com Another study demonstrated the regioselective Sonogashira reaction of 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine (B3074818) with 3-methoxypropyne using a PdCl₂(PPh₃)₂/CuI catalytic system in a DMF/Et₃N solvent mixture.
Table 3: Examples of Sonogashira Coupling with this compound Derivatives
| Entry | Substrate | Alkyne | Catalyst System | Solvent | Product |
| 1 | This compound | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₄, CuI | Toluene | 4-(Imidazo[1,2-b]pyridazin-3-yl)-2-methylbut-3-yn-2-ol |
| 2 | 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine | 3-Methoxypropyne | PdCl₂(PPh₃)₂, CuI | DMF/Et₃N | 6-Chloro-3-(3-methoxyprop-1-yn-1-yl)-2-phenylimidazo[1,2-b]pyridazine |
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. While specific examples detailing the Heck coupling of this compound are not extensively reported in the reviewed literature, the high reactivity of the C-I bond at the 3-position suggests its suitability as a substrate for this transformation.
Generally, the Heck reaction of iodo-heterocycles with various alkenes, such as acrylates, styrenes, and other vinyl derivatives, proceeds under standard Heck conditions. These conditions typically involve a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine (B1218219) ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile (B52724). The reaction would be expected to yield the corresponding 3-alkenyl-imidazo[1,2-b]pyridazine derivatives. Further experimental studies are required to fully explore the scope and limitations of the Heck reaction with this particular substrate.
Negishi Coupling Reactions
The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds by coupling an organozinc compound with an organic halide or triflate. wikipedia.org This reaction is noted for its high functional group tolerance and the reactivity of its organozinc reagents. nih.govorganic-chemistry.org While the Negishi coupling is a well-established method for the functionalization of heteroaromatic systems, specific examples detailing the reaction of this compound are not extensively documented in dedicated studies. However, its application is recognized as a key strategy for modifying the imidazo[1,2-b]pyridazine core. researchgate.netresearchgate.net
The general approach involves the reaction of this compound with an organozinc reagent (R-ZnX) in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄. The reaction typically proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to yield the 3-substituted product.
Table 1: Representative Conditions for Negishi Coupling of this compound
| Entry | Organozinc Reagent (R-ZnX) | Catalyst | Solvent | Expected Product |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 3-Phenylimidazo[1,2-b]pyridazine |
| 2 | Ethylzinc bromide | Pd(dppf)Cl₂ | Dioxane | 3-Ethylimidazo[1,2-b]pyridazine |
| 3 | Vinylzinc chloride | Pd₂(dba)₃ / P(2-furyl)₃ | THF | 3-Vinylimidazo[1,2-b]pyridazine |
This table represents plausible reaction conditions based on general Negishi coupling protocols.
Kumada Coupling Reactions
The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) and an organic halide. organic-chemistry.orgwikipedia.org It is an effective method for forming C-C bonds, particularly for synthesizing biaryl compounds and alkyl-substituted aromatics. organic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.org
The application of Kumada coupling to the imidazo[1,2-b]pyridazine system has been noted as a viable synthetic route. researchgate.net The reaction of this compound with a Grignard reagent (R-MgX) in the presence of a catalyst like Ni(dppe)Cl₂ or Pd(PPh₃)₄ would furnish the corresponding 3-substituted imidazo[1,2-b]pyridazine. A key advantage is the direct use of Grignard reagents, which avoids the transmetalation step from magnesium to zinc required in a Negishi coupling. organic-chemistry.org However, the high reactivity of Grignard reagents can limit the reaction's tolerance for sensitive functional groups. organic-chemistry.org
Table 2: Plausible Conditions for Kumada Coupling of this compound
| Entry | Grignard Reagent (R-MgX) | Catalyst | Solvent | Expected Product |
| 1 | Methylmagnesium bromide | Ni(dppe)Cl₂ | Diethyl Ether | 3-Methylimidazo[1,2-b]pyridazine |
| 2 | Phenylmagnesium bromide | Pd(PPh₃)₄ | THF | 3-Phenylimidazo[1,2-b]pyridazine |
| 3 | Isopropylmagnesium chloride | Ni(dpcp)Cl₂ | THF | 3-Isopropylimidazo[1,2-b]pyridazine |
This table represents hypothetical reaction conditions based on general Kumada coupling protocols.
Stille Coupling Reactions
The Stille coupling involves the reaction of an organostannane (organotin) compound with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is highly versatile due to the stability of organostannane reagents to air and moisture and its tolerance of a wide array of functional groups. wikipedia.orglibretexts.org
A documented example of a Stille reaction on a closely related substrate highlights its utility. The reaction of 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine with tributylphenylstannane, using a palladium catalyst, successfully yielded the phenylated product at the C3 position. researchgate.net This demonstrates the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond, allowing for selective functionalization at the 3-position. This selectivity is a key feature that can be exploited in more complex synthetic strategies.
Table 3: Stille Coupling of a this compound Derivative researchgate.net
| Substrate | Stannane Reagent | Catalyst | Product | Yield |
| 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine | Tributylphenylstannane | Pd(PPh₃)₄ | 6-chloro-2,3-diphenylimidazo[1,2-b]pyridazine | N/A |
Sequential Functionalization Strategies
The presence of multiple reactive sites on the imidazo[1,2-b]pyridazine ring allows for the development of sequential functionalization strategies. These methods are highly valuable for building molecular complexity in a controlled manner.
Sequential Palladium-Catalyzed Suzuki/Carbonylation Reactions
A powerful demonstration of sequential functionalization is the palladium-catalyzed Suzuki/carbonylation reaction performed on 6-bromo-3-iodoimidazo[1,2-b]pyridazine. researchgate.netresearchgate.net This strategy leverages the differential reactivity of the C-I and C-Br bonds. The C-I bond at the 3-position is significantly more reactive towards palladium-catalyzed cross-coupling than the C-Br bond at the 6-position.
This allows for a selective Suzuki coupling to be performed first at the C3 position. Following this initial functionalization, the less reactive C6-bromo position can undergo a subsequent carbonylation reaction, where a carbonyl group is introduced, often followed by trapping with a nucleophile like an alcohol to form an ester. researchgate.netresearchgate.net This two-step sequence provides a route to 3,6-disubstituted imidazo[1,2-b]pyridazines with high regioselectivity.
Table 4: Sequential Suzuki/Carbonylation of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine researchgate.netresearchgate.net
| Step | Reaction Type | Position | Reagents & Conditions | Intermediate/Product |
| 1 | Suzuki Coupling | C3 | Ar-B(OH)₂, Pd catalyst, Base | 6-Bromo-3-aryl-imidazo[1,2-b]pyridazine |
| 2 | Carbonylation | C6 | CO, Pd catalyst, Alcohol (ROH) | 3-Aryl-imidazo[1,2-b]pyridazine-6-carboxylate |
One-Pot Functionalization of Multiple Positions
To enhance synthetic efficiency, one-pot procedures that functionalize multiple positions on the imidazo[1,2-b]pyridazine core have been developed. researchgate.net These methods avoid the need for isolation and purification of intermediates, thereby saving time and resources.
One such strategy is a microwave-assisted, one-pot, two-step process for synthesizing 3,6-disubstituted and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines. researchgate.net This can involve an initial Suzuki cross-coupling reaction at a halogenated position, followed by a palladium-catalyzed direct C-H arylation at another position within the same reaction vessel. researchgate.net For example, a 6-chloro-3-iodo-imidazo[1,2-b]pyridazine could first undergo a Suzuki reaction at the C3-iodo position, and subsequently, under modified conditions in the same pot, undergo C-H functionalization or another coupling at a different site. Such one-pot methodologies represent a significant advancement in the synthesis of complex derivatives of this scaffold. researchgate.net
Advanced Functionalization Techniques
Beyond traditional cross-coupling reactions, advanced techniques are being employed to modify the imidazo[1,2-b]pyridazine skeleton. These methods offer alternative pathways for functionalization, often with improved efficiency or novel reactivity.
One of the most significant modern strategies is direct C-H activation. researchgate.net This approach allows for the formation of C-C or C-heteroatom bonds by directly functionalizing a carbon-hydrogen bond, bypassing the need for pre-installation of a halide or other leaving group. For instance, direct C-H arylation of 6-chloroimidazo[1,2-b]pyridazine (B1266833) at the C3 position has been successfully achieved. researchgate.net
Furthermore, the use of enabling technologies such as microwave irradiation has been shown to accelerate reactions and improve yields in the functionalization of imidazo[1,2-b]pyridazines. researchgate.net Radical reactions also offer new avenues for introducing substituents onto the heterocyclic core, expanding the toolkit available for derivatization. rsc.org These advanced techniques are crucial for accessing novel chemical space and synthesizing next-generation imidazo[1,2-b]pyridazine-based compounds.
C-H Activation for C-Arylation, C-Benzylation, and C-Alkylation
The direct functionalization of C-H bonds has emerged as a highly efficient and atom-economical strategy in organic synthesis. For the imidazo[1,2-b]pyridazine system, this approach allows for the introduction of various substituents at specific positions, thereby modifying the electronic and steric properties of the molecule.
The palladium-catalyzed direct C-3 arylation of 6-substituted imidazo[1,2-b]pyridazines represents a key method for introducing aryl groups onto the imidazole (B134444) ring. researchgate.net This transformation is typically achieved using a palladium acetate (B1210297) catalyst in the presence of a phosphine ligand and a base. The reaction proceeds via a concerted metalation-deprotonation mechanism, where the C-H bond at the 3-position is selectively activated.
A variety of aryl bromides can be coupled with 6-chloroimidazo[1,2-b]pyridazine, affording the corresponding 3-aryl-6-chloroimidazo[1,2-b]pyridazines in moderate to good yields. researchgate.net The reaction conditions generally involve Pd(OAc)₂, a bulky electron-rich ligand such as RuPhos, and a carbonate base in a polar aprotic solvent like dimethylacetamide (DMA).
Table 1: Palladium-Catalyzed C-3 Arylation of 6-Chloroimidazo[1,2-b]pyridazine
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 6-Chloro-3-(p-tolyl)imidazo[1,2-b]pyridazine | 75 |
| 2 | 4-Bromoanisole | 6-Chloro-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazine | 80 |
| 3 | 1-Bromo-4-(trifluoromethoxy)benzene | 6-Chloro-3-(4-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine | 65 |
| 4 | 3-Bromopyridine | 6-Chloro-3-(pyridin-3-yl)imidazo[1,2-b]pyridazine | 50 |
Reaction Conditions: 6-chloroimidazo[1,2-b]pyridazine, aryl bromide, Pd(OAc)₂, RuPhos, K₂CO₃, DMA, 130 °C.
While direct C-H benzylation and alkylation of the imidazo[1,2-b]pyridazine core are less commonly reported compared to arylation, the principles of C-H activation can be extended to these transformations. researchgate.net These reactions often require specific catalytic systems to overcome challenges such as β-hydride elimination for alkyl groups. The functionalization typically occurs at the C-3 position, which is the most electronically activated site for such reactions within the imidazole moiety of the fused heterocyclic system.
Research in related heterocyclic systems suggests that palladium catalysis, in combination with appropriate ligands and reaction conditions, can facilitate the coupling of benzyl (B1604629) and alkyl halides or their equivalents with the imidazo[1,2-b]pyridazine scaffold through a C-H activation pathway.
N-Arylation Strategies
N-arylation of heterocyclic compounds is a fundamental transformation in the synthesis of complex molecules. For the imidazo[1,2-b]pyridazine system, N-arylation can occur at the N-1 position of the imidazole ring. This modification is crucial for developing compounds with specific biological activities, as the N-aryl substituent can significantly influence the molecule's conformation and interactions with biological targets.
The N-arylation of imidazo[1,2-b]pyridazines can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.net These methods involve the coupling of an aryl halide with the NH group of a pre-functionalized imidazo[1,2-b]pyridazine derivative.
In a sequential functionalization approach, a 6-chloroimidazo[1,2-b]pyridazine can first undergo a nucleophilic aromatic substitution (SNAAr) with an amine, followed by a C-3 bromination, and finally a Suzuki coupling at the C-3 position. The resulting 3-aryl-6-amino-imidazo[1,2-b]pyridazine can then potentially undergo N-arylation if the introduced amino group at the 6-position is primary or secondary, though this specific transformation on the exocyclic nitrogen is more common than on the endocyclic nitrogen of the imidazole ring once the core is formed. researchgate.net
Direct N-arylation of the imidazo[1,2-b]pyridazine ring itself is challenging due to the presence of multiple nitrogen atoms. However, strategic synthetic routes that build the N-arylated heterocycle from acyclic or monocyclic precursors are often employed.
Structure Activity Relationship Sar Studies of 3 Iodoimidazo 1,2 B Pyridazine Derivatives Preclinical Focus
Positional Effects of Substitution on Biological Activity
The biological activity of imidazo[1,2-b]pyridazine (B131497) compounds is significantly influenced by the nature and position of substituents on the heterocyclic core. Researchers have focused on the 2, 3, and 6-positions to modulate binding affinity, selectivity, and functional outcomes for various biological targets.
Impact of Substituents at the 2-Position on Binding Affinity
Substitutions at the 2-position of the imidazo[1,2-b]pyridazine scaffold have been shown to be a crucial determinant of binding affinity for several biological targets, including β-amyloid (Aβ) plaques and benzodiazepine (B76468) receptors. nih.govnih.gov
For Aβ plaque imaging agents, a 2-phenyl or substituted phenyl group is a common feature. nih.gov SAR studies revealed that a 2-(4′-Dimethylaminophenyl) moiety is particularly favorable for achieving high binding affinity. nih.gov For instance, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine demonstrated a high binding affinity (Ki = 11.0 nM) for Aβ aggregates. nih.gov The presence of the N,N-dimethylaminophenyl group at the 2-position appears to be a key requirement for desirable binding characteristics in this class of compounds. nih.gov Conversely, replacing the 2-phenyl ring with other aromatic systems, such as pyridinyl or thiophenyl rings, leads to a significant reduction in binding affinity, underscoring the importance of the specific phenyl substitution at this position. nih.gov
In the context of benzodiazepine receptor ligands, the presence of a 2-phenyl group is also consistent with models of agonist activity. nih.gov
Table 1: Impact of 2-Position Substituents on Aβ Plaque Binding Affinity
| Compound | 2-Position Substituent | 6-Position Substituent | Binding Affinity (Ki, nM) |
|---|---|---|---|
| 4 | 4'-Dimethylaminophenyl | Methylthio | 11.0 |
| 3 | 4'-Dimethylaminophenyl | Methoxy | - |
| IMPY (analogue) | Phenyl | Iodo | - |
| 2c (analogue) | Imino group instead of aryl CH | - | Slightly reduced vs IMPY |
| 16a, 16b, 16c | Pyridinyl or Thiophenyl | - | Significantly reduced |
Data sourced from a study on imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. nih.gov
Influence of Substituents at the 6-Position on Biological Activity
The 6-position of the imidazo[1,2-b]pyridazine core offers a site for modification that can fine-tune biological activity while generally being more tolerant of substitutions compared to the 2-position. nih.gov Optimization of substituents at this position has been explored for enhancing IKKβ inhibitory activity and modulating Aβ plaque binding. nih.govnih.gov
In the development of Aβ imaging agents, various substituents at the 6-position on the 2-(4'-dimethylaminophenyl)imidazo[1,2-b]pyridazine scaffold resulted in Ki values ranging from 10 to 50 nM, indicating a moderate tolerance for modification at this site. nih.gov Specifically, a 6-methylthio substituent was found to confer higher affinity than a 6-methoxy group. nih.gov However, the introduction of more complex groups, such as ω-fluoroethyl or ω-fluoropropyl, tended to decrease binding affinity. nih.gov
For IKKβ inhibitors, optimization of the 6-position was a key strategy in increasing both cell-free IKKβ inhibitory activity and TNFα inhibitory activity in cellular assays. nih.gov Similarly, for mTOR inhibitors, structural modifications at the 6-position were a focus of development efforts. dergipark.org.tr
Effects of Substituents at the 3-Position on Functional Outcomes
The 3-position of the imidazo[1,2-b]pyridazine scaffold is another critical site for chemical modification that directly impacts the functional outcomes of these derivatives. Optimization at this position has been instrumental in the development of inhibitors for kinases such as IKKβ and mTOR. nih.govdergipark.org.tr
In the pursuit of IKKβ inhibitors, strategic optimization of the substituent at the 3-position, in conjunction with modifications at the 6-position, successfully increased the compound's inhibitory activity against the enzyme in cell-free assays and its ability to inhibit TNFα in cell-based models. nih.gov For mTOR inhibitors, structural alterations at the 3-position were also a key area of investigation to improve antitumor activity. dergipark.org.tr These findings highlight that substitutions at the 3-position can significantly influence the interaction of the molecule with its target, thereby dictating its functional effect.
Specific Chemical Group Modifications and Their Pharmacological Implications
Beyond positional effects, the specific nature of the chemical groups introduced plays a vital role in determining the pharmacological properties of 3-Iodoimidazo[1,2-b]pyridazine derivatives.
Alterations in Phenyl Ring Substitutions and Resulting Binding Affinities
As noted, a 2-phenyl group is often crucial for the biological activity of imidazo[1,2-b]pyridazine derivatives. nih.govnih.gov The substitution pattern on this phenyl ring can dramatically alter binding affinities. For ligands targeting Aβ plaques, the presence of a dimethylamino group at the 4'-position of the phenyl ring was found to be highly beneficial, leading to high-affinity binders. nih.gov
The necessity of the phenyl ring itself was demonstrated when its replacement by pyridinyl or thiophenyl rings resulted in a significant loss of binding affinity for Aβ plaques. nih.gov This suggests that the electronic and steric properties of the 2-aryl substituent are finely tuned for optimal interaction with the binding site. nih.gov
Optimization of Diaryl Urea (B33335) Derivatives for Anti-Proliferative Activity
A significant advancement in leveraging the imidazo[1,2-b]pyridazine scaffold for anticancer applications has been the development of diaryl urea derivatives. nih.gov This specific modification has led to potent inhibitors of mTOR, a key kinase in cell growth and proliferation. nih.gov
A series of novel imidazo[1,2-b]pyridazine diaryl urea derivatives (compounds A15-A24) demonstrated significant anti-proliferative activity against several human cancer cell lines, particularly non-small cell lung cancer lines A549 and H460, with IC50 values in the micromolar to nanomolar range. nih.gov Within this series, compounds A17 and A18 were identified as exceptionally potent mTOR inhibitors, with IC50 values of 0.067 µM and 0.062 µM, respectively. nih.gov Further analysis showed that these compounds could induce G1-phase cell cycle arrest and suppress key downstream signaling pathways. nih.gov The diaryl urea moiety is critical in these compounds, likely forming key hydrogen bond interactions within the ATP-binding site of the mTOR enzyme. nih.govresearchgate.net
Table 2: Anti-Proliferative Activity of Imidazo[1,2-b]pyridazine Diaryl Urea Derivatives
| Compound | mTOR Inhibitory Activity (IC50) | Anti-Proliferative Activity (A549 cells, IC50) | Anti-Proliferative Activity (H460 cells, IC50) |
|---|---|---|---|
| A17 | 0.067 µM | - | - |
| A18 | 0.062 µM | - | - |
| A15-A24 (Range) | - | 0.02 µM to 20.7 µM | 0.02 µM to 20.7 µM |
Data from a study on imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. nih.gov
Effect of Biphenyl (B1667301) Moiety Variations on Compound Activity
Preclinical research into the structure-activity relationship (SAR) of this compound derivatives has explored the impact of substituting the iodo group at the 3-position with various biphenyl moieties. These studies are crucial in understanding how the spatial arrangement and electronic properties of the biphenyl group influence the biological activity of the parent compound.
A key observation from these investigations is that even minor alterations in the positioning of the phenyl rings within the biphenyl substituent can lead to significant changes in the compound's potency. Specifically, the point of attachment of the biphenyl group to the imidazo[1,2-b]pyridazine core is a critical determinant of activity.
Research has demonstrated that the substitution of the 3-iodo group with a biphen-3-yl moiety often results in compounds with notable biological activity. However, a consistent trend observed across multiple derivatives is the substantial loss of activity when the biphen-3-yl group is replaced by a biphen-4-yl moiety. This suggests that the orientation of the second phenyl ring in the 3-position of the biphenyl system is crucial for optimal interaction with the biological target, while the 4-position substitution is detrimental to this interaction. researchgate.net
The following table summarizes the influence of biphenyl moiety variations at the 3-position on the activity of select 3-substituted imidazo[1,2-b]pyridazine derivatives.
| Compound | Substituent at Position 2 | Substituent at Position 3 | Relative Activity |
|---|---|---|---|
| Derivative A | 4-Fluorophenyl | Biphen-3-yl | Active |
| Derivative B | 4-Fluorophenyl | Biphen-4-yl | Inactive |
| Derivative C | tert-Butyl | Biphen-3-yl | Active |
| Derivative D | tert-Butyl | Biphen-4-yl | Inactive |
| Derivative E | 2-Methoxyphenyl | Biphen-3-yl | Active |
| Derivative F | 2-Methoxyphenyl | Biphen-4-yl | Inactive |
Kinase Selectivity Profiles of Optimized Derivatives
A critical aspect of the preclinical development of this compound derivatives as potential therapeutic agents is the evaluation of their kinase selectivity. Optimized derivatives from this chemical series have been profiled against panels of various kinases to determine their specificity and to identify potential off-target effects. High selectivity is a desirable characteristic as it can lead to a more favorable safety profile.
Several optimized imidazo[1,2-b]pyridazine derivatives have demonstrated remarkable selectivity for their primary kinase targets. For instance, a potent Tyk2 JH2 inhibitor from this class exhibited over 10,000-fold selectivity for its target when screened against a diverse panel of 230 kinases, which included other Janus kinase (JAK) family members. nih.gov In this extensive screening, HIPK4 was the only other kinase to show significant, though still considerably lower, inhibition. nih.gov
In another study focusing on PIM kinase inhibitors, lead compounds based on the imidazo[1,2-b]pyridazine scaffold were found to be highly selective. When tested against a panel of 50 different kinase catalytic domains, these compounds showed cross-reactivity with only one other kinase, Cdc-like kinase 1. semanticscholar.org This high degree of selectivity is attributed to an atypical binding mode with the kinase. semanticscholar.org
Derivatives designed as Haspin kinase inhibitors have also been evaluated for their selectivity. While the initial lead compound, CHR-6494, acted as a pan-kinase inhibitor, subsequent optimization of the imidazo[1,2-b]pyridazine scaffold led to derivatives with improved selectivity. Notably, many of the newly designed Haspin inhibitors showed excellent selectivity against Aurora B kinase, with several compounds exhibiting no inhibition at a concentration of 10 µM. tandfonline.com However, some derivatives did show activity against cyclin-dependent kinases (CDKs), such as CDK1, CDK2, and CDK5. tandfonline.com
The following table presents a summary of the kinase selectivity profile for a representative optimized imidazo[1,2-b]pyridazine derivative designed as a Haspin inhibitor.
| Kinase Target | IC50 (µM) | Selectivity vs. Haspin |
|---|---|---|
| Haspin | 0.055 | - |
| CDK9 | 0.019 | 0.35x |
| DYRK1A | 0.021 | 0.38x |
| CDK2 | >10 | >181x |
| CDK5 | >10 | >181x |
| Aurora B | >10 | >181x |
Biological Targets and Mechanisms of Action of Imidazo 1,2 B Pyridazine Derivatives Preclinical Focus
Protein Kinase Inhibition
Dual-Specificity Tyrosine Phosphorylation Regulated Kinases (DYRKs) and CDC-like Kinases (CLKs) Inhibition
Imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as potent inhibitors of Dual-specificity Tyrosine Phosphorylation Regulated Kinases (DYRKs) and CDC-like Kinases (CLKs). nih.govresearchgate.net The DYRK family, particularly DYRK1A, is a target of interest for conditions such as cancer, type 2 diabetes, and neurological disorders. dundee.ac.ukscispace.com
Research into 3,6-disubstituted imidazo[1,2-b]pyridazines revealed compounds with dual activity against both DYRKs and CLKs, with some derivatives showing inhibitory concentrations (IC₅₀) below 100 nM. nih.govresearchgate.net Structure-activity relationship (SAR) exploration led to the optimization of an initial imidazo[1,2-b]pyridazine fragment, resulting in potent and selective inhibitors. For instance, compound 17 emerged as a potent cellular inhibitor of DYRK1A, demonstrating selectivity across a wide range of kinases. bohrium.comox.ac.uk Further rational design, aided by the X-ray crystal structure of 17 bound to DYRK1A, led to the development of compound 29 , which exhibited improved selectivity over the closely related CLK kinases. bohrium.comox.ac.uk
| Compound | Target Kinase | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 20a | DYRK1A | 50 nM | nih.govresearchgate.net |
| Compound 20a | CLK1 | 82 nM | nih.govresearchgate.net |
| Compound 29 | DYRK1A | Improved selectivity vs. CLK1 | bohrium.com |
Plasmodium falciparum CLK1 (PfCLK1) Inhibition
The divergence between the protein kinases of parasitic protozoa, such as Plasmodium, and their human hosts has prompted investigations into the activity of imidazo[1,2-b]pyridazine derivatives against these parasitic enzymes. nih.govresearchgate.net Studies have shown that 3,6-disubstituted imidazo[1,2-b]pyridazines potently inhibit Plasmodium falciparum CLK1 (PfCLK1). nih.govresearchgate.net
Among the tested compounds, compound 20a was identified as a highly selective inhibitor, demonstrating significant potency against PfCLK1 with an IC₅₀ value of 32 nM. nih.govresearchgate.net This compound also showed activity against human CLK1 (IC₅₀ = 82 nM), CLK4 (IC₅₀ = 44 nM), and DYRK1A (IC₅₀ = 50 nM). nih.govresearchgate.net
Adaptor Associated Kinase 1 (AAK1) Inhibition
Imidazo[1,2-b]pyridazine-based compounds have been developed as inhibitors of Adaptor Associated Kinase 1 (AAK1), a serine/threonine kinase involved in intracellular trafficking. google.com AAK1 is a member of the Ark1/Prk1 family and is highly expressed in the brain, where it is found in association with endocytic structures. google.com
AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a fundamental process for synaptic vesicle recycling and receptor-mediated signaling. google.comnih.gov The kinase associates with the adaptor protein 2 (AP-2) complex, which connects receptor cargo to the clathrin coat. google.com The binding of clathrin to AAK1 stimulates the kinase activity of AAK1. google.com The inhibition of AAK1 can modulate these endocytic processes, which has implications for a range of diseases, including neurological and psychiatric disorders. google.comresearchgate.net
The mechanism by which AAK1 regulates endocytosis involves the phosphorylation of the mu-2 subunit of the AP-2 complex. google.comnih.gov This phosphorylation event enhances the efficiency of internalization by promoting the binding of the mu-2 subunit to tyrosine-based sorting motifs present on cargo receptors. google.com By inhibiting AAK1, imidazo[1,2-b]pyridazine compounds can prevent this phosphorylation step, thereby modulating the endocytic pathway. google.com
Mammalian Target of Rapamycin (B549165) (mTOR) Inhibition
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been synthesized and identified as potent ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. nih.govmdpi.com The mTOR pathway is frequently dysregulated in human cancers, making it a key therapeutic target. mdpi.commdpi.com
A series of novel imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives were developed and evaluated for their anti-proliferative activities. nih.gov Compounds A17 and A18 from this series demonstrated significant mTOR inhibitory activity. nih.gov Further investigation revealed that these compounds induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream mTOR targets, such as AKT and S6 kinase. nih.gov
| Compound | Target Kinase | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| A17 | mTOR | 0.067 µM (67 nM) | nih.govmdpi.com |
| A18 | mTOR | 0.062 µM (62 nM) | nih.gov |
ATP-Competitive Inhibition Mechanisms
Imidazo[1,2-b]pyridazine derivatives have been identified as ATP-competitive inhibitors for several kinases. This mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thus inhibiting the enzyme's phosphotransferase activity.
For instance, a series of imidazo[1,2-b]pyridazines were found to specifically interact with and inhibit PIM kinases. semanticscholar.org Crystallographic studies of a PIM1 inhibitor complex showed that these compounds bind to the NH2-terminal lobe helix αC instead of the kinase hinge region, a common interaction point for many kinase inhibitors. semanticscholar.org This unique binding mode classifies them as ATP-competitive but not ATP-mimetic, which may account for their increased selectivity compared to conventional type I kinase inhibitors. semanticscholar.org
Similarly, novel disubstituted imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of Haspin, another protein kinase. tandfonline.com A high-resolution crystal structure confirmed that these derivatives bind to the kinase's hinge region in an ATP-competitive manner. tandfonline.com The competition with ATP was demonstrated in assays where the IC50 value of a representative compound (12) increased from 6 nM to 950 nM as the ATP concentration was raised from 5 µM to 240 µM. tandfonline.com
Induction of G1-Phase Cell Cycle Arrest
The ability of imidazo[1,2-b]pyridazine and related heterocyclic compounds to induce cell cycle arrest is a key mechanism behind their anticancer properties. While specific studies focusing solely on 3-iodoimidazo[1,2-b]pyridazine's effect on the G1 phase are limited, research on the broader class of imidazo[1,2-a]pyridines, a closely related scaffold, demonstrates this activity. Treatment of melanoma and cervical cancer cells with a novel imidazo[1,2-a]pyridine (B132010) derivative resulted in G2/M phase cell cycle arrest. nih.gov This arrest was associated with increased levels of the cell cycle inhibitors p53 and p21. nih.govresearchgate.net Another study on imidazo[1,2-a]pyridine derivatives in non-small cell lung cancer cells also showed that increased ROS production promotes p53-mediated cell cycle arrest. nih.gov Imidazoacridinones, which share a similar pharmacophoric group, have also been shown to induce a complete and preferential arrest of cells in the G2 phase of the cell cycle. researchgate.net
Suppression of AKT and S6 Phosphorylation
The PI3K/AKT/mTOR signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in cancer. Some imidazo[1,2-b]pyridazine derivatives and related compounds have been shown to modulate this pathway. For example, a novel imidazo[1,2-a]pyridine derivative was found to reduce the levels of phosphorylated protein kinase B (p-AKT) and the phosphorylated mechanistic target of rapamycin (p-mTOR) in melanoma and cervical cancer cells. nih.govresearchgate.net
However, the effects can be target-specific. In a study on an imidazo[1,2-b]pyridazine derivative (K00135) that inhibits PIM kinases, no changes in the phosphorylation of FLT3-ITD or Akt/protein kinase B were observed. semanticscholar.org Instead, this compound exerted its effects by interfering with PIM kinases downstream of these signaling molecules, leading to a significant decrease in the phosphorylation of known PIM targets such as BAD and 4E-BP1. semanticscholar.org
Bruton's Tyrosine Kinase (BTK) Inhibition
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B cell receptor signaling pathway, making it a key target for B cell malignancies and autoimmune diseases. acs.orgnih.govgoogle.com Imidazo[1,2-b]pyridazine derivatives have been developed as potent and highly selective irreversible BTK inhibitors. acs.orgnih.gov One particular compound, identified as compound 22 (TM471-1), exhibited a potent BTK inhibition with an IC50 of 1.3 nM and demonstrated excellent selectivity when tested against a panel of 310 kinases. acs.orgnih.gov This compound forms a covalent bond with the BTK enzyme, leading to irreversible inhibition. nih.gov In preclinical xenograft models, this derivative significantly inhibited tumor growth, with complete tumor regression observed in a majority of the subjects at a specific dose. acs.orgnih.gov
| Compound | Target | IC50 (nM) | Selectivity | Preclinical Model Outcome | Reference |
| Compound 22 (TM471-1) | BTK | 1.3 | High (across 310 kinases) | Significant tumor growth inhibition; complete regression in 7/10 mice | acs.org, nih.gov |
FLT3-ITD Kinase Inhibition in Acute Myeloid Leukemia (AML) Models
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplication (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with poor prognosis. acs.orgnih.govacs.org The imidazo[1,2-b]pyridazine scaffold has proven to be a potent core for developing FLT3 inhibitors. acs.orgnih.gov
One such derivative, compound 34f, displayed nanomolar inhibitory activity against recombinant FLT3-ITD (IC50 = 4 nM) and the resistant FLT3-D835Y mutant (IC50 = 1 nM). acs.orgnih.gov This compound also showed high potency in AML cell lines positive for FLT3-ITD, with GI50 values in the single-digit nanomolar range, while FLT3-independent cell lines were much less sensitive. acs.orgnih.gov In vitro experiments confirmed that these compounds suppress downstream signaling pathways of FLT3. nih.gov Furthermore, in a mouse xenograft model using MV4-11 cells, treatment with compound 34f markedly blocked tumor growth. acs.orgnih.gov
| Compound | Target Kinase | IC50 (nM) | Cell Line (FLT3-ITD+) | GI50 (nM) | Reference |
| 34f | FLT3-ITD | 4 | MV4-11 | 7 | acs.org, nih.gov |
| 34f | FLT3-D835Y | 1 | MOLM-13 | 9 | acs.org, nih.gov |
IKKbeta Inhibition and Modulation of TNFalpha Activity
IκB kinase β (IKKβ) is a key component in the NF-κB signaling pathway, which plays a significant role in inflammation. Tumor necrosis factor-alpha (TNFα) is a pro-inflammatory cytokine that activates this pathway. Imidazo[1,2-b]pyridazine derivatives have been developed as IKKβ inhibitors. nih.gov Through optimization of substituents at the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold, researchers have enhanced both cell-free IKKβ inhibitory activity and TNFα inhibitory activity in THP-1 cells. nih.gov Further development of these compounds by adjusting molecular polarity to improve cell permeability and introducing additional substituents to increase affinity for IKKβ led to derivatives with improved potency both in vitro and in vivo. nih.gov These optimized compounds demonstrated efficacy in suppressing inflammation in mouse and rat models of collagen-induced arthritis. nih.gov
Other Enzymatic and Receptor Interactions
Beyond the aforementioned targets, the versatile imidazo[1,2-b]pyridazine scaffold has been utilized to develop inhibitors for a range of other enzymes and receptors implicated in various diseases.
PIM Kinase Inhibition: A family of imidazo[1,2-b]pyridazines was found to inhibit PIM kinases with low nanomolar potency, which are targets for hematopoietic malignancies. semanticscholar.org
Tyk2 JH2 Inhibition: Derivatives have been identified as highly potent and selective inhibitors of the Tyrosine kinase 2 (Tyk2) pseudokinase (JH2) domain, a target for autoimmune and inflammatory diseases. nih.gov
Anaplastic Lymphoma Kinase (ALK) Inhibition: Novel macrocyclic derivatives of imidazo[1,2-b]pyridazine were designed as ALK inhibitors to overcome resistance mutations in non-small cell lung cancer. One compound, O-10, showed potent enzymatic inhibition against wild-type ALK (IC50 = 2.6 nM) and resistant mutants. nih.gov
Tropomyosin Receptor Kinase (TRK) Inhibition: A series of these derivatives were discovered as potent second-generation TRK inhibitors, effective against wild-type and various mutant forms of the enzyme, which are targets in several cancers. nih.gov
Haspin Kinase Inhibition: Disubstituted imidazo[1,2-b]pyridazine derivatives were developed as selective inhibitors of Haspin kinase, a target with potential for anticancer therapy. tandfonline.com
Transforming Growth Factor-β Activated Kinase (TAK1) Inhibition: Imidazo[1,2-b]pyridazines have been discovered to inhibit TAK1 at nanomolar concentrations, showing potential as therapeutics for multiple myeloma. nih.gov
β-Amyloid Plaque Binding: A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their binding affinity to synthetic β-amyloid plaques, with some compounds showing high affinity (Ki = 11.0 nM), suggesting potential as imaging agents for Alzheimer's disease. nih.gov
Adaptor Associated Kinase 1 (AAK1) Inhibition: The scaffold has been used to develop inhibitors of AAK1, which is involved in clathrin-coated endocytosis and has been implicated in neurological signaling pathways. google.com
Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) Inhibition: Imidazo[1,2-b]pyridazines have been reported to possess inhibitory activity against DYRK and CLK kinases. dundee.ac.uk
Interleukin-17A (IL-17A) Inhibition: A series of novel imidazo[1,2-b]pyridazines have been described as IL-17A inhibitors for the potential treatment of chronic autoimmune diseases like psoriasis and rheumatoid arthritis. acs.org
This broad range of activity underscores the significance of the imidazo[1,2-b]pyridazine core structure in medicinal chemistry for developing targeted therapies.
Preclinical Therapeutic Potential and Applications of 3 Iodoimidazo 1,2 B Pyridazine Derivatives
Anti-Proliferative and Anti-Cancer Activity in Cell Lines and Xenograft Models
Derivatives of the imidazo[1,2-b]pyridazine (B131497) scaffold have demonstrated significant anti-proliferative and anti-cancer properties across a variety of cancer types. Their mechanism of action often involves the inhibition of key kinases that are crucial for cancer cell growth and survival.
Notably, a series of imidazo[1,2-b]pyridazines were identified as potent inhibitors of the FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). One derivative, compound 34f , showed nanomolar inhibitory activity against both recombinant FLT3-ITD (IC₅₀ of 4 nM) and the FLT3-D835Y mutant (IC₅₀ of 1 nM). This compound was also highly effective in AML cell lines, with GI₅₀ values of 7 nM in MV4-11 cells and 9 nM in MOLM-13 cells. In a significant preclinical advancement, the treatment of mice bearing MV4-11 xenografts with compound 34f resulted in a marked blockage of tumor growth without observable adverse effects.
Furthermore, novel macrocyclic derivatives of imidazo[1,2-b]pyridazine have been developed as potent Anaplastic Lymphoma Kinase (ALK) inhibitors, designed to overcome resistance to existing therapies in non-small cell lung cancer. The derivative O-10 displayed potent enzymatic inhibition against wild-type ALK and clinically relevant mutants, and effectively suppressed the growth of various ALK-positive cell lines.
Another class of these derivatives has shown potent activity as Tropomyosin Receptor Kinase (TRK) inhibitors. The representative compound 15m potently inhibited wild-type TRK and key resistance mutants with IC₅₀ values in the sub-nanomolar to low nanomolar range. It also showed strong anti-proliferative effects against a panel of Ba/F3 cell lines transformed with various TRK fusion proteins.
| Compound | Target Kinase | Cell Line | Activity (IC₅₀/GI₅₀) | Source |
| 34f | FLT3-ITD | MV4-11 | 7 nM | |
| 34f | FLT3-ITD | MOLM-13 | 9 nM | |
| O-10 | ALK | Karpas299 | 38 nM | |
| O-10 | ALK G1202R | BaF3-EML4-ALK G1202R | 52 nM | |
| 15m | TRK WT | - | 0.08 nM | |
| 15m | TRK G595R | - | 2.14 nM |
Potential as Radiotracers for Molecular Imaging (e.g., Amyloid Plaque Imaging)
The unique structure of the imidazo[1,2-b]pyridazine scaffold, particularly when iodinated, makes it a promising candidate for the development of radiotracers for molecular imaging. A key area of application is in the imaging of β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.
A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their binding affinity to synthetic Aβ aggregates. Structure-activity relationship studies revealed that binding affinities ranged from 11.0 to over 1000 nM, depending on the substitution patterns. One compound, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine , demonstrated a high binding affinity with a Kᵢ value of 11.0 nM, suggesting its potential for development into a novel positron emission tomography (PET) radiotracer for imaging Aβ plaques.
The closely related iodo-imidazo[1,2-a]pyridine derivative, IMPY ([¹²⁵I]6-iodo-2-(4′-dimethylamino)-phenyl-imidazo[1,2-a]pyridine), has been extensively used as a competitive ligand in in vitro binding assays to screen for new amyloid-binding compounds. While in vivo SPECT imaging with [¹²³I]IMPY in transgenic mice did not meet the criteria for a potential plaque imaging agent, [¹²⁵I]IMPY has proven to be an invaluable tool for the in vitro characterization of plaque binding in postmortem human brain tissue. This research provides a strong rationale for the continued investigation of iodinated imidazo[1,2-b]pyridazine derivatives as potential SPECT or PET imaging agents for neurodegenerative diseases.
Anti-Parasitic Activity (e.g., Antileishmanial Activity)
The imidazo[1,2-b]pyridazine scaffold has been identified as a novel and potent core for the development of anti-parasitic agents. Research has particularly focused on 3-nitroimidazo[1,2-b]pyridazine (B98374) derivatives, which have shown remarkable efficacy against a range of protozoal parasites.
These compounds were evaluated in vitro against Giardia lamblia, Trypanosoma brucei, Trypanosoma cruzi, Leishmania infantum, and Plasmodium falciparum. Strikingly, selective sub-nanomolar activity was observed against G. lamblia. Further studies confirmed that the presence of the nitro group on the scaffold is crucial for this high potency. The combination of high efficacy and favorable drug-like properties, such as low molecular weight and cLogP values, makes the 3-nitroimidazo[1,2-b]pyridazine series valuable hits for further development in the pursuit of new anti-giardiasis drugs.
| Parasite | Compound Series | Activity (IC₅₀) | Source |
| Giardia lamblia | 3-nitroimidazo[1,2-b]pyridazines | Sub-nanomolar | |
| Trypanosoma brucei | 3-nitroimidazo[1,2-b]pyridazines | Evaluated | |
| Trypanosoma cruzi | 3-nitroimidazo[1,2-b]pyridazines | Evaluated | |
| Leishmania infantum | 3-nitroimidazo[1,2-b]pyridazines | Evaluated |
Broader Spectrum of Potential Preclinical Activities: Anti-inflammatory, Antibacterial, Antiviral, Anticonvulsant, Antihistamine, Antitubercular
Beyond the specific applications detailed above, the imidazo[1,2-b]pyridazine core has been shown to possess a wide array of other potentially valuable preclinical activities.
Anti-inflammatory Activity : Phenyl-substituted imidazo[1,2-b]pyridazine derivatives have demonstrated anti-inflammatory properties in vivo in models such as the carrageenin-induced rat paw edema test. Other derivatives have been shown to inhibit pro-inflammatory enzymes, including COX-2 and inducible nitric oxide synthase (iNOS), in stimulated microglial cells. Furthermore, certain imidazo[1,2-b]pyridazines have been identified as inhibitors of IL-17A, a key pro-inflammatory cytokine, indicating their potential for treating autoimmune diseases like psoriasis and rheumatoid arthritis.
Antiviral Activity : Specific derivatives, such as 3-aralkylthiomethylimidazo[1,2-b]pyridazines, have been reported as potent inhibitors of the in vitro replication of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).
Antitubercular Activity : Several studies have highlighted the potent activity of imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis. Benzohydrazide derivatives, for instance, showed activity against the H37Rv strain with minimum inhibitory concentrations (MIC) ranging from 1.6 to 6.25 µg/mL. Other series containing piperazine and morpholine moieties also exhibited potent anti-TB activity, with some compounds showing MICs as low as 1.6 µg/mL.
Antibacterial, Anticonvulsant, and Antihistamine Activities : The broader class of imidazopyridazines has been investigated for a range of other pharmacological properties, including antibacterial, anticonvulsant, and antihistamine activities, further highlighting the versatility of this heterocyclic scaffold in medicinal chemistry.
Implication in Neurological Disorders via AAK1 Inhibition
The therapeutic potential of imidazo[1,2-b]pyridazine derivatives extends to neurological disorders, primarily through the inhibition of specific kinases involved in neuronal processes. While direct inhibition of Adaptor-Associated Kinase 1 (AAK1) by a 3-iodo-substituted derivative is not yet extensively documented, the broader class of imidazo[1,2-b]pyridazines has been identified as potent kinase inhibitors relevant to neurological conditions.
For instance, research into related kinase families has shown that imidazo[1,2-b]pyridazines can act as selective inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Inhibition of DYRK1A is being explored as a potential therapeutic strategy for neurological disorders. Given the established role of AAK1 in clathrin-mediated endocytosis—a process vital for synaptic function and implicated in the pathology of Alzheimer's, Parkinson's, and schizophrenia—and the proven ability of the imidazo[1,2-b]pyridazine scaffold to potently inhibit various kinases, these compounds represent a promising area for future research into novel treatments for complex neurological diseases.
Computational and Theoretical Investigations
Molecular Electrostatic Potential (MEP) Calculations for Chemoselectivity Prediction
Molecular Electrostatic Potential (MEP) is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. semanticscholar.org The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). scirp.org
For the imidazo[1,2-b]pyridazine (B131497) ring system, theoretical studies on related structures show distinct electrostatic potential distributions that govern its chemical interactions. latrobe.edu.auresearchgate.net In the case of 3-iodoimidazo[1,2-b]pyridazine, the MEP map is expected to show the most negative potential (typically colored red or yellow) concentrated around the nitrogen atoms of the pyridazine (B1198779) ring, particularly the N4 atom. scirp.org This high electron density makes them the primary sites for protonation and coordination with electrophiles.
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Pyridazine Nitrogen (N4) | Strongly Negative (Electron-Rich) | Site for Electrophilic Attack, Protonation, H-Bonding |
| Imidazole (B134444) Nitrogen (N1) | Negative (Electron-Rich) | Site for Electrophilic Attack, Coordination |
| Carbon at Position 3 (C3-I) | Slightly Positive/Neutral (Electron-Poor) | Site for Metal-Catalyzed Cross-Coupling Reactions |
| Ring Hydrogen Atoms | Positive (Electron-Poor) | Generally unreactive to electrophiles |
Molecular Docking and Interaction Models with Biological Targets (e.g., IKKbeta)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how small molecules like this compound derivatives might interact with biological targets such as proteins and enzymes.
The imidazo[1,2-b]pyridazine scaffold has been successfully developed into inhibitors for various kinases, including I-kappa B kinase beta (IKKβ), a key protein in inflammatory signaling pathways. In a hit-to-lead study, an interaction model for imidazo[1,2-b]pyridazine compounds with IKKβ was constructed. This model revealed that the scaffold fits into the ATP-binding pocket of the enzyme, with specific interactions anchoring it in place. Key interactions often involve hydrogen bonds between the nitrogen atoms of the heterocyclic core and amino acid residues in the hinge region of the kinase.
While specific docking studies for the 3-iodo- derivative are not detailed, the iodine atom at the C3 position serves as a crucial vector for chemical modification. By replacing the iodine with various functional groups through cross-coupling reactions, chemists can systematically probe the binding pocket and optimize interactions to enhance potency and selectivity. For example, a bulky aryl group introduced at the C3 position could form favorable hydrophobic or pi-stacking interactions with nonpolar residues in the IKKβ active site, significantly improving binding affinity.
Docking studies have also been performed on imidazo[1,2-b]pyridazine derivatives against other targets, such as the Penicillin-binding protein (PBP2a) from methicillin-resistant Staphylococcus aureus (MRSA), highlighting the versatility of this scaffold in drug design.
| Biological Target | Therapeutic Area | Potential Key Interactions |
|---|---|---|
| IKKβ (Kinase) | Inflammation | Hydrogen bonding with hinge region residues, hydrophobic interactions in ATP pocket. |
| PBP2a (Enzyme) | Antibacterial | Hydrogen bonding with active site serine and glycine (B1666218) residues. |
| VEGFR2 (Kinase) | Oncology | Hydrogen bonds, interaction with catalytic aspartate residue. |
| ALK (Kinase) | Oncology | Interactions with gatekeeper and hinge region residues. nih.gov |
Theoretical Studies on Compound Stability and Reactivity
Theoretical studies, often employing Density Functional Theory (DFT), provide deep insights into the stability and inherent reactivity of molecules. scirp.org The imidazo[1,2-b]pyridazine system is an aromatic, bicyclic heterocycle. Its stability is derived from the delocalization of π-electrons across the two fused rings. However, the presence of three nitrogen atoms makes it an electron-deficient system, which influences its reactivity.
DFT calculations on the parent imidazo[1,2-b]pyridazine scaffold and its derivatives have been used to determine properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgdergipark.org.tr The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. scirp.org
The introduction of an iodine atom at the C3 position significantly impacts the molecule's reactivity profile. The carbon-iodine (C-I) bond is the weakest among carbon-halogen bonds, making it a highly reactive site and an excellent functional handle for synthetic chemists. This inherent reactivity is exploited in numerous metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the facile introduction of diverse substituents at the C3 position. researchgate.net This synthetic versatility is a primary reason for the widespread use of this compound as a building block in medicinal chemistry. Theoretical studies can model the transition states of these reactions to predict their feasibility and optimize reaction conditions.
| Reaction Type | Reagent/Catalyst | Group Introduced at C3 |
|---|---|---|
| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst | Aryl / Heteroaryl |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl |
| Heck Coupling | Alkene, Pd catalyst | Alkenyl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino |
Analysis of Molecular Descriptors Relevant to Biological Activity and Interactions
Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. They are essential in quantitative structure-activity relationship (QSAR) studies and for predicting a compound's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). For the imidazo[1,2-b]pyridazine class of compounds, several descriptors are critical for biological activity.
Key descriptors include:
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability and solubility. Studies on imidazo[1,2-b]pyridazine derivatives have shown that tuning LogP is crucial for achieving desired biological activity and pharmacokinetic properties. nih.gov
Polar Surface Area (PSA): The sum of the van der Waals surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. PSA is a good predictor of a drug's ability to permeate cell membranes.
Hydrogen Bond Donors/Acceptors: The number of these groups dictates the potential for forming hydrogen bonds with biological targets, a primary driver of binding affinity.
For example, in the development of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques, the calculated LogP (cLogP) values were correlated with binding affinities (Ki). nih.gov Compounds with cLogP values in a specific range often exhibited better binding. nih.gov Similarly, for antiparasitic applications, favorable drug-like properties such as low molecular weight and low polar surface area were identified as important for the efficacy of 3-nitroimidazo[1,2-b]pyridazine (B98374) derivatives.
| Descriptor | Typical Value/Range | Biological Relevance |
|---|---|---|
| Molecular Weight (MW) | < 500 Da | Adherence to Lipinski's Rule of Five for drug-likeness. |
| cLogP | 1.0 - 4.0 | Balances solubility and membrane permeability for good absorption. nih.gov |
| Polar Surface Area (PSA) | < 90 Ų | Predicts good oral bioavailability and CNS penetration. |
| Hydrogen Bond Acceptors | 3 (for the core) | Crucial for specific interactions with kinase hinge regions. |
| Hydrogen Bond Donors | 0 (for the core) | Substituents can be added to introduce donor capabilities. |
Compound Index
| Compound Name |
|---|
| This compound |
| 3-nitroimidazo[1,2-b]pyridazine |
| IKKβ (I-kappa B kinase beta) |
| PBP2a (Penicillin-binding protein 2a) |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
While existing methods provide access to the 3-iodoimidazo[1,2-b]pyridazine core, future research should prioritize the development of synthetic strategies that are more efficient, cost-effective, and environmentally benign. The principles of green chemistry offer a roadmap for this evolution.
Key areas for development include:
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability. Flow chemistry is particularly well-suited for handling potentially hazardous reagents and for integrating reaction and purification steps.
Green Solvents and Catalysts: There is a growing need to replace traditional, often toxic, organic solvents with greener alternatives like water, bio-based solvents (e.g., eucalyptol), or ionic liquids. researchgate.netbohrium.com Furthermore, exploring earth-abundant metal catalysts (e.g., copper, iron) or even metal-free catalytic systems, such as those employing iodine, can reduce the cost and environmental impact associated with precious metal catalysts like palladium. acs.orgnih.gov Recent advances in using ultrasound and microwave irradiation to accelerate reactions represent another promising green technique. nih.gov
A comparative overview of potential synthetic improvements is presented below.
| Current Approach | Future Direction | Potential Advantages |
| Multi-step batch synthesis | One-pot Multicomponent Reactions (MCRs) | Increased atom economy, reduced waste, time savings. |
| Palladium-catalyzed functionalization | Earth-abundant metal or metal-free catalysis | Lower cost, reduced environmental toxicity. acs.orgnih.gov |
| Traditional organic solvents (e.g., DMF, Dioxane) | Green solvents (e.g., water, eucalyptol) | Improved safety profile, reduced environmental impact. researchgate.netrsc.org |
| Batch processing | Continuous Flow Synthesis | Enhanced safety, better scalability, higher reproducibility. |
Comprehensive Exploration of Structure-Activity Relationships at Underexplored Positions
Structure-activity relationship (SAR) studies of imidazo[1,2-b]pyridazine (B131497) derivatives have historically focused on substitutions at the C3 and C6 positions, as these are often critical for kinase inhibitory activity and other biological functions. nih.gov The 3-iodo group is an excellent starting point for modifying the C3 position. However, the therapeutic potential of this scaffold could be significantly expanded by a more systematic investigation of other, less-explored positions on the bicyclic ring system (C2, C7, and C8).
Future SAR exploration should involve:
Systematic C2, C7, and C8 Modification: Creating libraries of compounds where diverse chemical moieties are systematically introduced at the C2, C7, and C8 positions. This would clarify the steric, electronic, and hydrophobic requirements for optimal activity at various biological targets.
Halogen Bonding Interactions: The role of halogen substituents (F, Cl, Br, I) at various positions should be thoroughly investigated. Studies have shown that replacing a chloro group with bromine or iodine can increase potency, highlighting the potential importance of halogen bonding in ligand-target interactions. researchgate.net
Computational Modeling: Employing in silico methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can help predict the activity of novel derivatives and guide the rational design of more potent and selective compounds. nih.gov This can prioritize the synthesis of the most promising candidates, saving time and resources.
| Position | Current Knowledge | Future Exploration | Rationale |
| C2 | Moderately explored; often substituted with aryl groups. nih.gov | Introduction of small alkyl, heteroaryl, and polar functional groups. | To probe new binding pockets and improve physicochemical properties like solubility. |
| C3 | Extensively explored via the 3-iodo intermediate; crucial for activity. nih.gov | Fine-tuning of substituents based on specific target-binding modes. | To optimize potency and selectivity for newly identified targets. |
| C6 | Extensively explored; key for kinase hinge-binding. nih.gov | Exploration of bioisosteric replacements for common substituents. | To modulate pharmacokinetics and reduce off-target effects. |
| C7/C8 | Largely underexplored. | Systematic introduction of a diverse range of electron-donating and electron-withdrawing groups. | To discover novel SAR and modulate the electronic properties of the entire scaffold. |
Discovery of New Biological Targets and Mechanisms of Action
The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets, particularly protein kinases. researchgate.netnih.gov Derivatives have shown activity against kinases like TYK2, ALK, c-Met, VEGFR2, and IKKβ, as well as targets in parasites and bacteria. nih.govnih.govnih.govnih.govnih.gov However, the full spectrum of its biological activity is likely yet to be discovered.
Future research should focus on:
Unbiased Screening Approaches: Utilizing high-throughput phenotypic screening on diverse cell lines (e.g., cancer, immune, neuronal cells) can uncover novel cellular activities without a preconceived target. Hits from these screens can then be subjected to target deconvolution studies.
Chemoproteomics: Advanced techniques like activity-based protein profiling (ABPP) can be used to identify the direct molecular targets of imidazo[1,2-b]pyridazine derivatives within the native cellular environment. This can confirm expected targets and reveal previously unknown off-targets or novel therapeutic targets.
Expanding Therapeutic Areas: While oncology and inflammation are well-explored areas, the scaffold's potential in other domains like neurodegenerative diseases (building on its affinity for β-amyloid plaques), metabolic disorders, and virology remains significantly underexplored. nih.govnih.gov The development of covalent inhibitors, which form a permanent bond with their target, is another promising avenue, as recently demonstrated with CDK12/13 inhibitors. nih.gov
| Known Target Class | Examples | Potential New Targets/Mechanisms |
| Protein Kinases | ALK, c-Met, VEGFR2, TYK2, DYRK1A, IKKβ. nih.govresearchgate.netnih.govnih.gov | Other kinase families (e.g., metabolic kinases), pseudokinases, allosteric inhibition sites. |
| Parasitic Targets | Plasmodium, Leishmania, Toxoplasma gondii kinases. researchgate.netnih.gov | Non-kinase parasitic enzymes, structural proteins. |
| Neurological Targets | β-amyloid plaques. nih.gov | Tau protein aggregates, enzymes involved in neurotransmitter regulation. |
| Bacterial Targets | QcrB in M. tuberculosis. nih.gov | Other essential bacterial enzymes, virulence factors. |
Advanced Preclinical Characterization of Lead Candidates
For any derivative of this compound to advance toward clinical application, a thorough preclinical characterization is essential. Promising "lead" compounds identified through initial screening and SAR studies must undergo rigorous evaluation to establish their drug-like properties.
Future efforts must include:
Comprehensive ADME Profiling: Detailed in vitro and in vivo studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates. This includes assessing metabolic stability in liver microsomes, plasma protein binding, and permeability. nih.govnih.gov The goal is to identify compounds with favorable pharmacokinetic profiles, such as good oral bioavailability and appropriate half-lives. nih.govnih.gov
In Vivo Efficacy Models: Efficacy must be demonstrated in robust, clinically relevant animal models of disease. For instance, anticancer candidates should be tested in patient-derived xenograft (PDX) models, which more accurately reflect human tumor biology. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug exposure (PK) and biological effect (PD) is crucial. This modeling helps to determine the optimal dosing regimen needed to achieve and maintain therapeutic concentrations at the target site.
The table below summarizes key preclinical parameters for a hypothetical lead compound derived from the imidazo[1,2-b]pyridazine scaffold.
| Parameter | Description | Example Data for Lead Compound |
| In Vitro Potency | Concentration for 50% inhibition of the target enzyme (IC₅₀). | IC₅₀ = 2.1 nM against Target Kinase X. |
| Cellular Potency | Concentration for 50% inhibition of a cellular process (EC₅₀). | EC₅₀ = 5.0 nM in a cancer cell proliferation assay. nih.gov |
| Metabolic Stability | Rate of clearance in liver microsomes (mL/min/kg). | Low clearance rate of 7.8 mL/min/kg in rat liver microsomes. nih.gov |
| Oral Bioavailability (F%) | The fraction of an orally administered dose that reaches systemic circulation. | F = 55.26% in mice. nih.gov |
| In Vivo Efficacy | Tumor growth inhibition in a xenograft model (T/C ratio). | T/C = 4% at 5 mg/kg oral dose. nih.gov |
By systematically addressing these future research directions, the scientific community can continue to build upon the versatile this compound scaffold to develop the next generation of innovative medicines.
Q & A
Q. What are the common synthetic routes for preparing 3-iodoimidazo[1,2-b]pyridazine?
Methodological Answer: The synthesis of this compound typically involves halogenation or transition-metal-catalyzed cross-coupling. A key approach uses formimidamide chemistry , where 2-aminopyridazines react with iodo-substituted electrophiles under anhydrous conditions to suppress side reactions . Another method employs palladium-catalyzed direct arylation , enabling regioselective introduction of iodine at the C3 position. For example, 6-chloroimidazo[1,2-b]pyridazine can undergo direct C3-iodination using Pd catalysts and aryl halides in polar solvents like DMA . One-pot protocols combining Suzuki coupling and iodination are also effective, particularly under microwave irradiation to enhance reaction efficiency .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Structural validation relies on multimodal spectroscopic analysis :
- ¹H/¹³C NMR : Distinct signals for the iodinated aromatic proton (δ ~8.5–9.0 ppm) and adjacent carbons (δ ~90–100 ppm for C-I coupling) .
- HRMS (ESI) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₇H₅IN₃: calc. 273.9542, observed 273.9545) .
- X-ray crystallography : Resolves iodine positioning and bond angles, critical for confirming regioselectivity .
- Elemental analysis : Validates purity (>95%) by matching C/H/N/I percentages .
Advanced Research Questions
Q. How can side reactions be minimized during the synthesis of this compound?
Methodological Answer: Key strategies include:
- Anhydrous conditions : Prevents hydrolysis of intermediates, as moisture promotes decomposition of iodinating agents (e.g., I₂/KI systems) .
- Catalyst optimization : Pd(OAc)₂ with ligands like XPhos enhances selectivity for C3 over C2 iodination, reducing byproduct formation .
- Temperature control : Maintaining reactions at 80–100°C avoids thermal degradation of the imidazo-pyridazine core .
- Microwave-assisted synthesis : Shortens reaction times (e.g., 30 minutes vs. 12 hours), minimizing opportunities for side reactions .
Q. What mechanistic insights explain the regioselectivity of iodine incorporation at the C3 position?
Methodological Answer: Quantum chemical analyses reveal that the dimethyliminium group in intermediates lowers activation energy by stabilizing a Mannich-type transition state , favoring 5-exo-trig cyclization over Baldwin-forbidden pathways . Additionally, the electron-deficient C3 position in imidazo[1,2-b]pyridazine is more reactive toward electrophilic iodination due to resonance effects from the adjacent pyridazine nitrogen . Computational studies (DFT) further show that Pd-mediated C-H activation at C3 has a lower energy barrier (~20 kcal/mol) compared to C2 .
Q. How can the biological activity of this compound be evaluated in kinase inhibition studies?
Methodological Answer:
- In vitro kinase assays : Measure IC₅₀ values against targets like TYK2 or c-Met using ADP-Glo™ or fluorescence polarization .
- Cellular potency : Assess inhibition of cytokine signaling (e.g., IL-12/IL-23) in THP-1 cells via phospho-STAT4 ELISA .
- Selectivity profiling : Screen against a panel of 100+ kinases (e.g., JAK1-3, VEGFR2) to confirm specificity for TYK2 or dual targets .
- In vivo models : Evaluate pharmacokinetics in rodents and efficacy in autoimmune models (e.g., psoriasis or colitis) .
Q. What challenges arise in achieving regioselective C2/C3 functionalization of imidazo[1,2-b]pyridazine?
Methodological Answer:
- Steric hindrance : Bulky substituents at C6 (e.g., Cl) direct electrophiles to C3 due to reduced accessibility at C2 .
- Electronic effects : Electron-withdrawing groups (e.g., NO₂) at C6 deactivate C2, favoring C3 reactivity .
- Two-step strategies : For C2 modification, intermediate bromination (e.g., NBS) followed by Suzuki coupling with boronic acids achieves >85% yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
